molecular formula C16H22N4O3S B11115091 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B11115091
M. Wt: 350.4 g/mol
InChI Key: WPENGWSMEVHUEG-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrazolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-(3-methoxyphenyl)piperazine under nucleophilic substitution conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The piperazine ring can also contribute to the compound’s overall binding properties by providing additional sites for interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and pyrazolylsulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-(3-methoxyphenyl)piperazine

InChI

InChI=1S/C16H22N4O3S/c1-3-19-13-16(12-17-19)24(21,22)20-9-7-18(8-10-20)14-5-4-6-15(11-14)23-2/h4-6,11-13H,3,7-10H2,1-2H3

InChI Key

WPENGWSMEVHUEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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